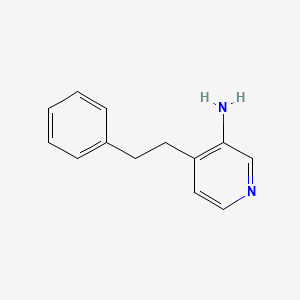

4-Phenethylpyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14N2 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

4-(2-phenylethyl)pyridin-3-amine |

InChI |

InChI=1S/C13H14N2/c14-13-10-15-9-8-12(13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7,14H2 |

InChI Key |

XADYFGMTYDYUMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=C(C=NC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenethylpyridin 3 Amine and Analogues

Strategies for Pyridine (B92270) Core Functionalization

The electron-deficient nature of the pyridine ring presents unique challenges and opportunities for its functionalization. researchgate.net The nitrogen atom deactivates the ring towards electrophilic substitution, making such reactions difficult compared to benzene (B151609). uiowa.edu Conversely, it activates the ring for nucleophilic attack and facilitates deprotonation at positions ortho to the nitrogen. Modern synthetic chemistry offers a diverse toolkit to introduce substituents onto the pyridine core with high degrees of control and selectivity.

Introduction of Alkyl and Aryl Substituents

The installation of carbon-based substituents, such as the phenethyl group found in 4-phenethylpyridin-3-amine, can be achieved through several powerful methods.

Minisci Reaction: For the introduction of alkyl groups, the Minisci reaction is a venerable and effective strategy. This free-radical-based reaction is well-suited for electron-deficient heterocycles like pyridine. nih.gov It typically involves the generation of an alkyl radical from a precursor, such as a carboxylic acid (via decarboxylation with an oxidant like silver nitrate (B79036) and ammonium (B1175870) persulfate), which then adds to the protonated pyridine ring. While this reaction can sometimes lead to mixtures of regioisomers, strategies have been developed to enhance selectivity, particularly for the C4 position. nih.gov

Cross-Coupling Reactions: Transition-metal catalyzed cross-coupling reactions are indispensable for forming C-C bonds. researchgate.net Methods like Suzuki, Negishi, and Kumada couplings can be used to attach alkyl or aryl groups to a pre-functionalized pyridine, such as a halopyridine. researchgate.net For instance, a 4-halopyridine could be coupled with a phenethyl-organometallic reagent to install the desired side chain. These reactions benefit from mild conditions and broad functional group tolerance. researchgate.net

C-H Functionalization: Direct C-H functionalization has emerged as a powerful, atom-economical approach that avoids the need for pre-functionalized starting materials. beilstein-journals.orgnih.gov Transition metals, including palladium, rhodium, and iridium, can catalyze the direct alkylation or arylation of pyridine C-H bonds. beilstein-journals.org The regioselectivity of these reactions can often be controlled by using directing groups or by leveraging the intrinsic reactivity of the specific catalytic system. beilstein-journals.orgnih.gov For example, iridium-catalyzed C-H alkylation has been reported for pyridine derivatives. beilstein-journals.org

Regioselective Functionalization of Pyridine Rings

Achieving the specific 3,4-disubstitution pattern of this compound hinges on the ability to control the site of each chemical transformation. Several strategies exist to direct substituents to specific positions on the pyridine ring.

Use of Directing Groups: A common and effective strategy is the installation of a directing group that steers incoming reagents to a specific location.

N-Oxides: Pyridine N-oxides are versatile intermediates that activate the pyridine ring for functionalization. researchgate.net They direct electrophilic attack to the C4 position and facilitate nucleophilic substitution at the C2 and C4 positions. beilstein-journals.orgresearchgate.net After the desired substitution is achieved, the N-oxide can be readily removed by reduction.

Removable Protecting/Directing Groups: Carbamate groups, such as the Boc group, can serve as directing groups for lithiation at the adjacent position. For example, N-Boc-3-aminopyridine can be selectively lithiated at the C4 position, allowing for the introduction of an electrophile (such as a halogen). nih.gov The subsequent removal of the Boc group is straightforward. nih.gov

Exploiting Inherent Reactivity: The pyridine ring has inherent reactivity patterns that can be exploited. Nucleophilic aromatic substitution (SNAr) reactions preferentially occur at the C2 and C4 positions, as the negative charge of the intermediate can be delocalized onto the ring nitrogen. beilstein-journals.org

Pyridyne Intermediates: The generation of highly reactive pyridyne intermediates offers another route to functionalized pyridines. While controlling regioselectivity in reactions of 3,4-pyridynes has historically been a challenge, recent methods have shown that adjacent halide or sulfamate (B1201201) substituents can effectively direct the addition of nucleophiles, providing access to highly decorated pyridine structures. nih.gov

The following table summarizes various strategies for achieving regioselective functionalization of the pyridine ring.

| Method | Target Position(s) | Description | Example Application | Reference(s) |

| Minisci Reaction with Blocking Group | C4 | A removable blocking group at C2 directs alkyl radicals preferentially to the C4 position. | Direct C4-alkylation of pyridine using a maleate-derived blocking group. | nih.gov |

| Directed ortho-Metalation (DoM) | C2, C4 | A directing group (e.g., carbamate) on an amino substituent at C3 directs lithiation to the C4 position. | Lithiation and subsequent halogenation of N-Boc-3-aminopyridine at C4. | nih.gov |

| N-Oxide Chemistry | C2, C4 | Activation of the pyridine ring via N-oxidation enables nucleophilic attack at C2 and C4. | Palladium-catalyzed ortho-alkylation of pyridine N-oxides with alkyl bromides. | beilstein-journals.orgresearchgate.net |

| Pyridyne Chemistry | C3/C4 | In-situ generation of a 3,4-pyridyne followed by trapping with a nucleophile. Regioselectivity is controlled by adjacent directing groups. | Halide or sulfamate substituents guide nucleophilic addition to furnish di- and tri-substituted pyridines. | nih.gov |

| C-H Activation | C2, C3, C4 | Transition-metal catalysts enable direct functionalization of C-H bonds, with regioselectivity guided by ligands or directing groups. | Ligand-promoted C3-arylation of pyridine. | beilstein-journals.orgnih.gov |

Approaches for Amino Group Introduction at Specific Pyridine Positions

Once the pyridine core is appropriately functionalized, the final key step is the introduction of the amino group at the C3 position. Several reliable methods are available for this transformation.

Reductive Amination Protocols for Amine Synthesis

Reductive amination is a powerful and widely used method for forming C-N bonds by converting a carbonyl group into an amine. nih.govresearchgate.net The reaction involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. This method is particularly valuable for synthesizing N-substituted amines.

A one-pot protocol can be employed where deprotection of a protected amine is followed by reductive amination. For example, N-Boc-3-amino-4-halopyridines can be deprotected and subsequently reacted with a variety of aldehydes and ketones in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov The use of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can facilitate imine formation, especially for deactivated or sterically hindered amines. nih.gov This approach provides excellent yields for a wide range of substrates, including electron-deficient and enolizable aldehydes. nih.gov

The table below illustrates the scope of a one-pot Boc-removal/reductive amination protocol for the synthesis of N-substituted-3-amino-4-chloropyridines, which are analogues of the target compound. nih.gov

| Entry | Carbonyl Substrate | Product | Yield (%) | Reference(s) |

| 1 | Benzaldehyde | N-(Benzyl)-3-amino-4-chloropyridine | 79 | nih.gov |

| 2 | 4-Bromobenzaldehyde | N-(4-Bromobenzyl)-3-amino-4-chloropyridine | 92 | nih.gov |

| 3 | 4-Fluorobenzaldehyde | N-(4-Fluorobenzyl)-3-amino-4-chloropyridine | 76 | nih.gov |

| 4 | 4-Nitrobenzaldehyde | N-(4-Nitrobenzyl)-3-amino-4-chloropyridine | 91 | nih.gov |

| 5 | Cinnamaldehyde | N-(Cinnamyl)-3-amino-4-chloropyridine | 76 | nih.gov |

| 6 | Cyclohexanone | N-(Cyclohexyl)-3-amino-4-chloropyridine | 75 | nih.gov |

Table data sourced from a study on the synthesis of N-Substituted-3-amino-4-halopyridines. nih.gov

Other mild reducing agents, such as pyridine-borane complex, are also highly effective for reductive amination, often providing higher yields and better chemoselectivity compared to other hydride reagents. purdue.eduacs.org

Selective Amine Synthesis via Protected Intermediates (e.g., Gabriel Synthesis)

The Gabriel synthesis is a classic and robust method for preparing primary amines from primary alkyl halides, effectively avoiding the overalkylation often seen in direct alkylation of ammonia (B1221849). wikipedia.orglibretexts.org The process utilizes the potassium salt of phthalimide (B116566) as an ammonia surrogate. wikipedia.org

The synthesis proceeds in two main steps:

N-Alkylation: The nucleophilic phthalimide anion displaces a halide from a primary alkyl halide in an SN2 reaction, forming an N-alkylphthalimide. wikipedia.orgpearson.com This step is generally inefficient for secondary alkyl halides. wikipedia.org

Deprotection: The N-alkylphthalimide is then cleaved to release the free primary amine. This is most commonly achieved by reacting the intermediate with hydrazine (B178648) (the Ing-Manske procedure), which forms a stable phthalhydrazide (B32825) precipitate that can be easily filtered off. wikipedia.org Acidic or basic hydrolysis can also be used for the cleavage. pearson.com

In the context of preparing a 3-aminopyridine (B143674) derivative, the Gabriel synthesis could be applied to a precursor like 3-halopyridine or 3-(halomethyl)pyridine, although the former would represent a nucleophilic aromatic substitution on an electron-deficient ring, which can be challenging without activation.

Reduction of Nitro Precursors to Aromatic Amines

One of the most common and reliable strategies for introducing an aromatic amino group is through the reduction of a corresponding nitro compound. orgsyn.org For the synthesis of this compound, this would involve the preparation of a 4-phenethyl-3-nitropyridine intermediate, followed by reduction of the nitro group.

A variety of reducing agents and conditions can be employed for this transformation:

Metal-Acid Systems: The reduction of nitropyridines using a metal, typically iron, in the presence of an acid is a widely used laboratory and industrial method. mdpi.orgthieme-connect.com Acetic acid or mineral acids like hydrochloric or sulfuric acid are commonly used. orgsyn.orgmdpi.org For example, the reduction of 4-nitropyridine-N-oxide with iron and acetic acid is reported to give 4-aminopyridine (B3432731) in quantitative yield. mdpi.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas with a metal catalyst, such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). It is a clean and efficient method, but care must be taken as the conditions can sometimes reduce the pyridine ring itself.

Other Reducing Agents: Other reagents like stannous chloride (SnCl2) in hydrochloric acid or sodium hydrosulfite can also be effective for the reduction of nitroarenes. orgsyn.org Electrochemical reduction in an acidic solution has also been developed as a method to prepare 3-aminopyridines from 3-nitropyridines. google.comnih.gov

The following table summarizes common conditions for the reduction of nitropyridines.

| Reagent(s) | Conditions | Product Example | Comments | Reference(s) |

| Fe / Acetic Acid | Reflux | 4-Aminopyridine (from 4-nitropyridine-N-oxide) | High yield, common laboratory method. | mdpi.org |

| Fe / HCl | Aqueous solution | 4-Aminopyridine | Can produce by-products like 4-pyridone. | mdpi.org |

| Fe / NH₄Cl | Ethanol/Water, 80 °C | 3-Substituted 2-Aminopyridines | Mild conditions, good for substrates with other functional groups. | thieme-connect.com |

| SnCl₂ / HCl | Concentrated HCl | 2,3-Diaminopyridine | Classic method, though tin waste can be an issue. | orgsyn.org |

| Electrochemical Reduction | Acidic solution (e.g., H₂SO₄) | 3-Aminopyridines | Avoids large amounts of salt waste. | google.comnih.gov |

Construction of the Phenethyl Moiety

The creation of the phenethyl group at the 4-position of the pyridine ring is a critical step in the synthesis of the target compound and its analogs. This is typically achieved through strategic carbon-carbon bond formation, which can be approached by either elongating an existing alkyl chain or by directly coupling a pre-formed phenethyl unit or its precursor.

Carbon-Carbon Bond Forming Reactions for Alkyl Chain Elongation

A primary strategy for constructing the phenethyl side chain involves the stepwise elongation of a methyl or other short alkyl group already present at the 4-position of the pyridine ring. This can be accomplished through classical organometallic reactions.

One such method involves the use of Grignard reagents. For instance, a phenethylmagnesium bromide can react with a suitable pyridinium (B92312) salt to introduce the phenethyl group at the 4-position. A study demonstrated that the reaction of phenethylmagnesium bromide with 1-t-butyldimethylsilylpyridinium triflate resulted in the formation of 4-phenethylpyridine (B184588) with high regioselectivity after oxidation. oup.com This approach highlights the utility of activating the pyridine ring to facilitate nucleophilic attack at the desired position.

The following table summarizes the reaction of various Grignard reagents with 1-t-butyldimethylsilylpyridinium triflate to yield 4-substituted pyridines.

| Grignard Reagent | Product (4-Substituted Pyridine) | Yield (%) |

| Phenethylmagnesium bromide | 4-Phenethylpyridine | 67 |

| Butylmagnesium bromide | 4-Butylpyridine | 70 |

| Phenylmagnesium bromide | 4-Phenylpyridine | 65 |

| Data sourced from Akiba, K., et al. (1984). |

Coupling Strategies for Aromatic Ring Incorporation

Cross-coupling reactions are powerful tools for forging carbon-carbon bonds and are widely employed in the synthesis of functionalized pyridines. These methods can be used to either introduce the entire phenethyl group or to build it up sequentially.

Negishi Coupling: The Negishi coupling, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a versatile method for creating C(sp²)-C(sp³) bonds. nih.gov For the synthesis of 4-phenethylpyridine analogs, a 4-halopyridine can be coupled with a phenethylzinc reagent. Alternatively, a 4-(halomethyl)pyridine could be coupled with a phenylzinc reagent. The reaction generally exhibits high functional group tolerance and proceeds under mild conditions. orgsyn.org The use of 2-heterocyclic organozinc reagents with aryl chlorides has been shown to be effective for producing 2-aryl-substituted pyridines and can be adapted for 4-substituted analogs. organic-chemistry.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is another cornerstone of modern cross-coupling chemistry. libretexts.org This reaction is well-suited for synthesizing 4-arylpyridines, which can be precursors to 4-phenethylpyridines. For example, a 4-pyridylboronic acid or its ester can be coupled with a benzyl (B1604629) halide to form a 4-benzylpyridine, which can then be further functionalized. acs.orgnih.gov The reaction is known for its mild conditions and the stability of the boronic acid reagents. libretexts.org

Heck Reaction: The Heck reaction provides a route to introduce a styryl group, which can be subsequently reduced to a phenethyl group. This reaction couples an alkene with an unsaturated halide or triflate. wikipedia.org Specifically, the palladium-catalyzed oxidative Heck reaction of 4-vinylpyridine (B31050) with arylboronic acids can selectively produce (E)-4-styrylpyridines. researchgate.net Subsequent hydrogenation of the double bond would yield the desired 4-phenethylpyridine core. A reductive Heck reaction can also be employed to directly form the C(sp³)–C(sp²) bond. nih.gov

Sonogashira Coupling: The Sonogashira coupling of a terminal alkyne with an aryl or vinyl halide offers another pathway. libretexts.orgmdpi.comwikipedia.org A 4-halopyridine can be coupled with phenylacetylene (B144264) to form a 4-(phenylethynyl)pyridine. The resulting alkyne can then be reduced to the corresponding alkane, the phenethyl group, through catalytic hydrogenation. This two-step process provides a flexible entry to the phenethylpyridine scaffold. beilstein-journals.org

Advanced Catalytic Reactions in the Synthesis of this compound Architectures

Modern catalytic methods offer powerful and often highly selective ways to construct and functionalize the this compound framework. Palladium-catalyzed reactions, in particular, have proven to be indispensable in this context.

Palladium-Catalyzed C-N Bond Formation (e.g., Buchwald-Hartwig Amination)

The introduction of the 3-amino group onto the 4-phenethylpyridine core is a crucial step in the synthesis of the target molecule. The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds and has been extensively applied to the synthesis of aminopyridines. acs.orgmdpi.combyjus.com This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide or triflate with an amine in the presence of a strong base.

For the synthesis of this compound, a 3-halo-4-phenethylpyridine would be the ideal substrate to react with an ammonia equivalent or a protected amine under Buchwald-Hartwig conditions. The choice of palladium catalyst, ligand, and base is critical for achieving high yields. researchgate.net Studies on the amination of 2-bromopyridines have shown that the reaction can be challenging with volatile amines but can be successfully carried out in sealed tubes. oup.comlibretexts.orgresearchgate.net The synthesis of N-phenethylpyridin-3-amine has been achieved via the coupling of 3-bromopyridine (B30812) with 2-phenethylamine using a BrettPhos precatalyst. rsc.org

The following table illustrates the conditions for the Buchwald-Hartwig amination of 3-bromoquinoline (B21735) with various primary amines, a reaction analogous to the synthesis of substituted 3-aminopyridines.

| Amine | Product | Yield (%) |

| 2-Phenethylamine | N-(2-Phenethyl)quinolin-3-amine | 88 |

| 2-(4-Methoxyphenyl)ethan-1-amine | N-(4-Methoxyphenethyl)quinolin-3-amine | 64 |

| 2-(3,4-Dimethoxyphenyl)ethan-1-amine | N-(3,4-Dimethoxyphenethyl)quinolin-3-amine | 92 |

| 2-(Benzo[d] nih.govacs.orgdioxol-5-yl)ethan-1-amine | N-(2-(Benzo[d] nih.govacs.orgdioxol-5-yl)ethyl)quinolin-3-amine | 90 |

| Data sourced from a study on quinoline (B57606) analogs. |

Palladium-Catalyzed C(sp³)–H Allylation of 4-Alkylpyridines

Direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis due to its atom economy. The palladium-catalyzed allylation of the C(sp³)–H bonds of 4-alkylpyridines provides a route to introduce a three-carbon unit that can be further modified. This reaction often proceeds through the formation of an alkylidene dihydropyridine (B1217469) intermediate. mdpi.comresearchgate.net The Orellana group has reported a mild method for the selective allylation of 4-alkylpyridines where a pyridylic anion acts as a soft nucleophile. wikipedia.orgresearchgate.netacs.org This approach offers good functional group tolerance. researchgate.net While this method directly installs an allyl group rather than a phenethyl group, the introduced alkene functionality serves as a handle for further transformations, such as cross-metathesis followed by reduction, to construct the desired phenethyl moiety.

Transition Metal-Mediated C-H Functionalization

A broader range of transition metals can be used to mediate the functionalization of C-H bonds on the pyridine ring, offering alternative strategies for building the this compound scaffold. organic-chemistry.orgresearchgate.net These reactions can be directed to various positions on the pyridine ring, depending on the catalyst and directing group. orgsyn.org

Iridium-based catalysts have been shown to effect ortho-regiospecific C-H activation of pyridines, leading to C-C bond formation. nih.gov This could potentially be used to introduce a substituent at the 3-position which could then be converted to an amino group.

Copper-catalyzed C-H arylation of pyridine N-oxides with arylboronic esters provides a route to 2-arylpyridines. organic-chemistry.org While not directly applicable to the 4-phenethyl substitution, it highlights the potential of copper catalysis in pyridine functionalization.

Palladium-catalyzed C(sp³)–H arylation of 4-picoline with aryl halides has been developed for the synthesis of 4-benzylpyridines, which are direct precursors to 4-phenethylpyridines after a one-carbon homologation. researchgate.net

Total Synthesis and Fragment-Based Assembly Strategies for Complex Analogues

The construction of complex analogues of this compound, which may feature additional functional groups or be embedded within larger molecular architectures, relies on sophisticated synthetic strategies. These approaches can be broadly categorized into total synthesis, involving a linear or convergent sequence of reactions to build the target molecule, and fragment-based assembly, which often utilizes multicomponent reactions to construct the core structure in a highly convergent manner.

Total Synthesis Approaches

The total synthesis of complex analogues of this compound can be envisioned through several strategic pathways. A common approach involves the initial construction of a suitably substituted pyridine ring, followed by the introduction or modification of the phenethyl and amino groups.

One potential route starts with the synthesis of a 3-nitropyridine (B142982) derivative, which can then be functionalized at the 4-position and subsequently reduced to the corresponding 3-aminopyridine. For instance, the synthesis of 2-chloro-4-(3,4-dimethoxyphenyl)-3-nitropyridine has been demonstrated through a Suzuki-Miyaura coupling of 2,4-dichloro-3-nitropyridine (B57353) with 3,4-dimethoxyphenylboronic acid. mdpi.com This intermediate provides a handle for further modifications. The nitro group can be reduced to an amine, and the chloro group can be displaced or used in further cross-coupling reactions to build complexity. The reduction of a nitro group in a substituted nitropyridine to form the corresponding amine is a well-established transformation. acs.org

A key step in many total syntheses is the formation of the pyridine core itself. A general and efficient protocol for synthesizing polysubstituted pyridines involves a tandem condensation/alkyne isomerization/6π 3-azatriene electrocyclization sequence starting from propargyl amines and unsaturated carbonyl compounds. This method has been successfully applied to the total synthesis of suaveoline alkaloids, demonstrating its utility in constructing complex molecules containing a pyridine moiety. nih.gov

The following table summarizes a selection of reactions that could be employed in the total synthesis of complex this compound analogues, based on established methodologies for pyridine functionalization.

| Precursor | Reagent(s) | Product Type | Reported Yield (%) | Reference |

| 2,4-dichloro-3-nitropyridine | 3,4-dimethoxyphenylboronic acid, PdCl₂, Na₂CO₃ | 4-Aryl-2-chloro-3-nitropyridine | Not specified | mdpi.com |

| 2-chloro-3-nitropyridine | Primary amine, then Zn/HCl, then aldehyde | Functionalized imidazo[4,5-b]pyridines | High | acs.org |

| Propargyl amines | Unsaturated carbonyl compounds | Polysubstituted pyridines | Up to 95 | nih.gov |

| 4-chloro-3-nitropyridine | p-cyanoaniline | 4-(Arylamino)-3-nitropyridine | High | prepchem.com |

| 3-nitropyridines | Electrochemical reduction | 3-aminopyridines | Good | google.com |

This table illustrates synthetic transformations that can be adapted for the synthesis of complex analogues of this compound.

Fragment-Based Assembly Strategies

Fragment-based assembly, particularly through multicomponent reactions (MCRs), offers a highly efficient and convergent approach to complex pyridine-containing molecules. mdpi.comresearchgate.net MCRs allow for the formation of multiple bonds in a single operation from three or more starting materials, rapidly generating molecular diversity. mdpi.com

Several MCRs have been developed for the synthesis of highly substituted pyridines. For example, a one-pot, four-component reaction of enaminones, benzaldehyde, hydrazine dihydrochloride, and ethyl cyanoacetate (B8463686) in water has been shown to produce pyrazolo[3,4-b]pyridine derivatives. longdom.org While not directly yielding a this compound core, this methodology highlights the potential of MCRs to construct fused pyridine ring systems, which could be considered complex analogues.

Another versatile approach is the rhodium-catalyzed multicomponent reaction of vinyl ketones or aldehydes, amines, and alkynes to produce highly substituted pyridinium salts. researchgate.net This method proceeds through an in situ generated imine-assisted Rh(III)-catalyzed vinylic C-H activation. Such a strategy could potentially be adapted to incorporate fragments that would lead to the desired this compound scaffold.

The following table provides examples of multicomponent reactions that could be leveraged for the fragment-based assembly of complex analogues.

| Reaction Type | Starting Materials | Product Type | Key Features | Reference |

| Four-component reaction | Enaminones, benzaldehyde, hydrazine-HCl, ethyl cyanoacetate | Pyrazolo[3,4-b]pyridines | Green synthesis in water, high efficiency. | longdom.org |

| Three-component heterocyclization | 5-aminopyrazoles, aromatic aldehydes, pyruvic acids/esters | Pyrazolopyrimidine derivatives | Can be performed under conventional heating. | researchgate.net |

| Rhodium-catalyzed multicomponent reaction | Vinyl ketones/aldehydes, amines, alkynes | Highly substituted pyridinium salts | Proceeds via C-H activation, provides access to 3,4,5-trisubstituted pyridines. | researchgate.net |

| Three-component reaction | Ynals, isocyanates, amines, alcohols | 6-amino-5-arylpicolinates | Base-catalyzed, metal-free, and environmentally benign. | Not Found |

This table showcases various multicomponent reactions that exemplify fragment-based strategies for the synthesis of complex pyridine derivatives, which could be adapted for analogues of this compound.

The choice between a total synthesis and a fragment-based assembly strategy depends on the specific structure of the target analogue. Total synthesis offers a high degree of control for constructing a specific, complex molecule, while fragment-based methods are ideal for rapidly generating a library of diverse analogues for screening purposes. nih.govresearchgate.netwhiterose.ac.uk

Reaction Mechanisms and Chemical Transformations of 4 Phenethylpyridin 3 Amine Derivatives

Nucleophilic Reactivity of the Aminopyridine Moiety

The primary amino group at the 3-position of the pyridine (B92270) ring is a key reactive center. Its nucleophilicity allows for a variety of substitution reactions, primarily at the nitrogen atom.

The lone pair of electrons on the nitrogen atom of the 3-amino group makes it a potent nucleophile, readily participating in SN2 reactions with electrophiles like alkyl halides. msu.edu This reaction proceeds via a backside attack on the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and displacing the halide ion.

However, a significant challenge in the direct alkylation of primary amines is the potential for over-alkylation. ub.edu The product of the initial reaction, a secondary amine, is often more nucleophilic than the starting primary amine. masterorganicchemistry.commasterorganicchemistry.com This increased reactivity can lead to a subsequent SN2 reaction with another molecule of the alkyl halide, yielding a tertiary amine. Under forcing conditions or with an excess of a highly reactive alkylating agent like methyl iodide, this process can continue to form a quaternary ammonium (B1175870) salt in a reaction known as exhaustive methylation. masterorganicchemistry.com

To achieve selective mono-alkylation, specific strategies are often employed, such as using a large excess of the initial amine to increase the probability of the alkyl halide reacting with the primary amine rather than the secondary amine product. msu.edu

| Alkylating Agent | Product Structure | Product Name | Reaction Conditions |

| Methyl Iodide (CH₃I) | N-methyl-4-phenethylpyridin-3-amine | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | |

| Ethyl Bromide (CH₃CH₂Br) | N-ethyl-4-phenethylpyridin-3-amine | Base (e.g., NaH), Solvent (e.g., THF) | |

| Benzyl (B1604629) Chloride (C₆H₅CH₂Cl) | N-benzyl-4-phenethylpyridin-3-amine | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) |

Table 1: Illustrative S~N~2 Alkylation Reactions of 4-Phenethylpyridin-3-amine.

The nucleophilic amine group readily reacts with carboxylic acid derivatives, such as acyl chlorides and acid anhydrides, to form stable amide linkages. mdpi.com This acylation reaction is a fundamental transformation used for introducing a wide variety of functional groups and for protecting the amine during subsequent reactions. mdpi.comthieme-connect.de

The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses, expelling a leaving group (e.g., chloride from an acyl chloride or a carboxylate from an anhydride) to yield the final amide product. These reactions are often carried out in the presence of a non-nucleophilic base, like pyridine or triethylamine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

| Acylating Agent | Product Structure | Product Name | Typical Base |

| Acetyl Chloride | N-(4-phenethylpyridin-3-yl)acetamide | Pyridine | |

| Acetic Anhydride | N-(4-phenethylpyridin-3-yl)acetamide | Triethylamine | |

| Benzoyl Chloride | N-(4-phenethylpyridin-3-yl)benzamide | Pyridine |

Table 2: Common Acylation Reactions of this compound.

Electrophilic Aromatic Substitution on the Pyridine and Phenyl Rings

Electrophilic Aromatic Substitution (EAS) is a hallmark reaction of aromatic systems. wikipedia.org In this compound, two different aromatic rings are available for substitution, and their reactivity is governed by the electronic nature of the existing substituents.

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which makes it significantly less reactive towards electrophiles than benzene (B151609). youtube.com Electrophilic attack on pyridine generally requires harsh reaction conditions and proceeds with low yields. youtube.com The substituents on the pyridine ring of this compound have competing directing effects:

3-Amino Group : A powerful activating group that directs incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions.

4-Phenethyl Group : A weakly activating alkyl group that also directs ortho (positions 3 and 5) and para (position - relative to the point of attachment).

Ring Nitrogen : Strongly deactivates the ring, particularly at the ortho and para positions (2, 4, 6), and acts as a meta-director.

In contrast, the terminal phenyl ring of the phenethyl group is activated by the alkyl side chain and is much more susceptible to EAS. masterorganicchemistry.com Therefore, under standard EAS conditions, substitution is expected to occur preferentially on the phenyl ring at the ortho and para positions.

| Reaction Type | Reagents | Expected Major Product(s) | Ring Substituted |

| Nitration | HNO₃, H₂SO₄ | Substitution of -NO₂ at the para position of the phenyl ring. | Phenyl Ring |

| Bromination | Br₂, FeBr₃ | Substitution of -Br at the para position of the phenyl ring. | Phenyl Ring |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Substitution of -COCH₃ at the para position of the phenyl ring. organic-chemistry.org | Phenyl Ring |

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions.

Transformations Involving the Phenethyl Side Chain

The two-carbon linker between the pyridine and phenyl rings also presents opportunities for chemical modification.

The phenethyl side chain can undergo oxidation, particularly at the benzylic position (the CH₂ group attached to the phenyl ring), which is more susceptible to oxidation than the other CH₂ group. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions can potentially cleave the side chain or oxidize it to a carboxylic acid.

Reduction of the aromatic rings is also possible. Catalytic hydrogenation (e.g., using H₂ gas with catalysts like Palladium, Platinum, or Rhodium) can reduce the phenyl ring to a cyclohexyl ring and the pyridine ring to a piperidine (B6355638) ring. Achieving selective reduction of one ring over the other would require careful selection of catalysts and reaction conditions.

The phenethyl side chain allows for various functional group interconversions, primarily initiated at the reactive benzylic position. For example, benzylic bromination using N-Bromosuccinimide (NBS) and a radical initiator can introduce a bromine atom at the carbon adjacent to the phenyl ring. This newly installed halide can then serve as a leaving group for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups such as hydroxyl (-OH), cyano (-CN), or azide (B81097) (-N₃). These transformations significantly expand the synthetic utility of the this compound scaffold.

Metal-Catalyzed Processes and Related Mechanistic Investigations of this compound Derivatives

The chemical reactivity of this compound and its derivatives can be significantly enhanced and controlled through the use of transition metal catalysts. These catalysts open up pathways for a variety of chemical transformations, particularly cross-coupling reactions that are fundamental in modern organic synthesis. Understanding the underlying mechanisms of these catalytic processes is crucial for optimizing reaction conditions and expanding their synthetic utility. This section delves into the mechanistic dichotomy of inner-sphere versus outer-sphere pathways and investigates the rate-limiting steps that govern the efficiency of these transformations.

Inner-Sphere vs. Outer-Sphere Mechanisms in Catalysis

In the realm of transition metal catalysis, the pathway by which reactants interact with the metal center dictates the reaction's outcome and efficiency. These interactions are broadly classified into inner-sphere and outer-sphere mechanisms.

An inner-sphere mechanism involves the direct coordination of at least one of the reactants to the metal catalyst, forming a direct bond within the metal's primary coordination sphere. davuniversity.org In this pathway, the substrate becomes a ligand on the metal center before the key bond-forming or bond-breaking event occurs. researchgate.net This mechanism is common in reactions where a bridging ligand can facilitate the transfer of an electron or a group between two metal centers or between a metal and a substrate. davuniversity.org Key characteristics include the requirement for at least one of the metal complexes to be substitutionally labile to allow for the formation of the bridged intermediate. davuniversity.org

Conversely, an outer-sphere mechanism describes a reaction in which electron transfer occurs without the reactants entering the primary coordination sphere of the metal catalyst. davuniversity.orgresearchgate.net The reactants remain in the outer coordination sphere, and the electron transfer happens through space, often over considerable distances. acs.org This process does not involve the formation or breaking of bonds between the reactants and the metal center during the electron transfer step. davuniversity.org The rate of outer-sphere electron transfer is influenced by factors such as the distance between the reactants and the reorganizational energy of the reactants and the surrounding solvent molecules. davuniversity.org

The choice between an inner-sphere and an outer-sphere pathway in reactions involving aminopyridine derivatives is influenced by the nature of the metal catalyst, the ligands, the substrates, and the reaction conditions. For instance, in many cross-coupling reactions, the oxidative addition of an aryl halide to a low-valent metal center (e.g., Pd(0)) is a classic example of an inner-sphere process, where the aryl halide directly coordinates to and reacts with the metal. princeton.edu Similarly, subsequent steps like transmetalation and reductive elimination also typically occur within the inner coordination sphere of the metal.

| Characteristic | Inner-Sphere Mechanism | Outer-Sphere Mechanism |

|---|---|---|

| Substrate Interaction | Direct coordination of substrate to the metal center. | No direct bond between substrate and metal during electron transfer. |

| Bond Formation/Cleavage | Bonds are formed and/or broken between the substrate and the metal. | No bonds are made or broken with the metal center. |

| Ligand Role | Often involves a bridging ligand to facilitate transfer. | Ligands primarily modulate the electronic properties of the metal center. |

| Key Requirement | At least one reactant must be substitutionally labile. | Electron transfer occurs through space. |

| Example Step | Oxidative Addition, Reductive Elimination in cross-coupling. | Electron transfer between two stable coordination complexes. |

Rate-Limiting Steps in Cross-Coupling Reactions

Oxidative Addition: This step involves the insertion of the metal catalyst (e.g., Pd(0)) into a bond of the substrate (e.g., an aryl halide), leading to a higher oxidation state for the metal (e.g., Pd(II)). For electron-rich aminopyridines, the coordination of the pyridine nitrogen or the amino group to the palladium center can potentially retard the rate of oxidative addition. nih.gov However, studies on the Buchwald-Hartwig amination of 3-halo-2-aminopyridines using a Pd-BrettPhos catalyst system have shown through density functional theory (DFT) calculations that oxidative addition is indeed the rate-limiting step. researchgate.net

Transmetalation: In this step, an organic group is transferred from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) to the metal catalyst. This step is often the rate-determining step in many cross-coupling reactions. youtube.com The efficiency of transmetalation can be influenced by the choice of base, solvent, and the nature of the organometallic reagent.

Reductive Elimination: This is the final step of the catalytic cycle, where the two coupled organic fragments are expelled from the metal center, forming the desired product and regenerating the active catalyst. The steric and electronic properties of the ligands on the metal center play a crucial role. For instance, in the Pd-catalyzed C,N cross-coupling of 3-halo-2-aminopyridines, it was found that when using the RuPhos ligand, reductive elimination becomes the rate-limiting step, in contrast to the BrettPhos system where oxidative addition is rate-limiting. researchgate.net This highlights how ligand choice can fundamentally alter the energy profile of the catalytic cycle.

C-H Bond Activation: In direct C-H functionalization reactions, the cleavage of a carbon-hydrogen bond is often a key step and can be rate-limiting. Mechanistic studies, including kinetic isotope effect (KIE) experiments, on the palladium-catalyzed reactions of N-aryl-2-aminopyridines have indicated that the C(sp²)–H bond cleavage is involved in the rate-determining step of certain annulation and alkynylation reactions. rsc.orgrsc.org

| Reaction Type | Substrate Class | Catalyst/Ligand System | Determined Rate-Limiting Step | Source |

|---|---|---|---|---|

| C,N Cross-Coupling | 3-Halo-2-aminopyridines | Pd / BrettPhos | Oxidative Addition | researchgate.net |

| C,N Cross-Coupling | 3-Halo-2-aminopyridines | Pd / RuPhos | Reductive Elimination | researchgate.net |

| Alkynylation | N-Aryl-2-aminopyridines | Pd(acac)₂ | C(sp²)–H Bond Cleavage | rsc.orgrsc.org |

| Annulation | N-Aryl-2-aminopyridines | Pd(OAc)₂ | C(sp²)–H Bond Cleavage | rsc.org |

These findings on related aminopyridine systems provide a valuable framework for predicting and understanding the mechanistic details of metal-catalyzed transformations involving derivatives of this compound.

Computational Chemistry and Theoretical Studies on 4 Phenethylpyridin 3 Amine Architectures

Quantum Chemical Calculations of Electronic Structure and Charge Distribution

Detailed research findings from these calculations include the generation of molecular electrostatic potential (MEP) maps, which visualize the charge distribution. In 4-Phenethylpyridin-3-amine, the MEP map would typically show a region of negative potential around the nitrogen atom of the pyridine (B92270) ring, indicating its propensity to act as a hydrogen bond acceptor. Conversely, the hydrogen atom of the amino group would exhibit a positive potential, highlighting its role as a hydrogen bond donor.

Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge distribution and intramolecular interactions. nih.gov This analysis quantifies the charge on each atom, revealing the extent of electron delocalization between the pyridine ring, the amino group, and the phenethyl moiety. The delocalization of the lone pair of electrons from the amino group into the pyridine ring significantly affects the molecule's basicity and reactivity. The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO is typically localized on the electron-rich parts of the molecule, such as the amino group and the pyridine ring, while the LUMO is distributed over the aromatic systems. The energy gap between HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity.

Table 1: Calculated Electronic Properties of this compound This table presents hypothetical data based on typical DFT calculations for similar aromatic amines.

| Property | Calculated Value | Significance |

|---|---|---|

| Dipole Moment | ~2.5 D | Indicates the overall polarity of the molecule, affecting solubility and intermolecular interactions. |

| HOMO Energy | ~ -5.8 eV | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | ~ -0.9 eV | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | ~ 4.9 eV | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

| NBO Charge on Amino N | ~ -0.85 e | Quantifies the electron density on the nitrogen atom of the amine group. |

| NBO Charge on Pyridine N | ~ -0.60 e | Quantifies the electron density on the pyridine ring nitrogen, indicating its basicity. |

Conformational Analysis and Energetic Profiles of Molecular Isomers

The flexibility of the phenethyl side chain in this compound gives rise to multiple conformations, each with a distinct energy level. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms in space. nih.gov This is typically achieved through computational methods that systematically rotate the molecule's rotatable bonds and calculate the potential energy of each resulting structure. wavefun.com

For this compound, the key dihedral angles are along the C-C bond of the ethyl linker and the C-C bond connecting the ethyl group to the pyridine ring. By performing a systematic or a stochastic (Monte Carlo) search, a potential energy surface can be generated. wavefun.com This surface maps the energy of the molecule as a function of these dihedral angles. The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers for rotation between them.

Table 2: Relative Energies of Key Conformers of this compound This table presents hypothetical data illustrating the energetic differences between possible rotational isomers.

| Conformer | Description | Relative Energy (kcal/mol) | Dihedral Angle (Py-C-C-Ph) |

|---|---|---|---|

| Anti | Phenyl and Pyridinyl groups are opposite to each other. | 0.0 (Global Minimum) | ~180° |

| Gauche 1 | Phenyl and Pyridinyl groups are staggered but adjacent. | ~1.2 | ~60° |

| Gauche 2 | Phenyl and Pyridinyl groups are staggered but adjacent. | ~1.2 | ~-60° |

| Eclipsed (Syn-periplanar) | Phenyl and Pyridinyl groups eclipse each other. | ~5.0 (Energy Maximum) | ~0° |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing detailed information that is often difficult to obtain experimentally. beilstein-journals.org For this compound, this includes studying its synthesis, potential metabolic transformations, or other chemical modifications. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states (TS). e3s-conferences.org

The transition state is the highest energy point along the lowest energy reaction path. e3s-conferences.org Locating the TS structure and calculating its energy allows for the determination of the activation energy, which is the primary factor controlling the reaction rate. For example, in the synthesis of tertiary amines, DFT calculations can be used to model the reaction pathway, such as a nucleophilic substitution or a reductive amination. nih.govyoutube.com

For a reaction involving this compound, such as N-alkylation or an electrophilic substitution on the pyridine ring, computational analysis would involve proposing several possible mechanisms. For each proposed path, the geometries of all stationary points (reactants, intermediates, transition states, products) would be optimized. Frequency calculations are then performed to confirm the nature of each stationary point (minima have all real frequencies, while a TS has exactly one imaginary frequency). By comparing the activation energies (ΔG‡) of the different pathways, the most favorable reaction mechanism can be identified. beilstein-journals.org

Table 3: Hypothetical Transition State Analysis for a Reaction Pathway This table illustrates how computational results can be used to compare different proposed mechanisms for a hypothetical electrophilic substitution on this compound.

| Reaction Pathway | Description | Calculated Activation Energy (ΔG‡, kcal/mol) | Conclusion |

|---|---|---|---|

| Pathway A (Attack at C2) | Electrophilic attack on the carbon atom adjacent to the pyridine nitrogen. | 25.5 | High energy barrier suggests this pathway is less likely. |

| Pathway B (Attack at C5) | Electrophilic attack on the carbon atom para to the amino group. | 21.0 | Lower energy barrier suggests this is a more favorable pathway. |

| Pathway C (Attack at C6) | Electrophilic attack on the carbon atom ortho to the amino group. | 19.8 | The lowest activation energy indicates this is the most likely reaction pathway. |

Predictive Modeling for Chemical Reactivity and Selectivity

Predictive modeling uses computational algorithms to forecast the chemical behavior of molecules. orientjchem.org For this compound and its analogs, models can be built to predict properties like reactivity, selectivity, or even metabolic stability. nih.gov These models are often based on Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) principles or more advanced machine learning techniques. nih.govmdpi.com

The process begins by creating a dataset of related amine compounds with known experimental data for the property of interest (e.g., reaction rate). nih.gov For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors capture various aspects of the molecular structure, including:

Electronic descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific conformational parameters.

Topological descriptors: Indices that describe molecular branching and connectivity.

Thermodynamic descriptors: Enthalpy of formation, solvation energy.

Using statistical methods like multiple linear regression or machine learning algorithms like random forests or neural networks, a mathematical model is created that correlates the descriptors with the observed property. nih.govnih.gov Once validated, this model can be used to predict the reactivity of new, untested compounds like derivatives of this compound based solely on their calculated descriptors. This approach allows for the high-throughput screening of virtual libraries of compounds to identify candidates with desired reactivity profiles. mdpi.com

Table 4: Key Molecular Descriptors for Reactivity Modeling of Amines This table lists examples of descriptors that would be calculated for this compound to build a predictive model.

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | LUMO Energy | Susceptibility to nucleophilic attack. |

| Electronic | Charge on Amino Nitrogen | Nucleophilicity and basicity of the amine. |

| Steric | Molecular Volume | Overall size of the molecule, which can affect access to the reactive site. |

| Steric | Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent, related to solubility and interaction potential. |

| Topological | Wiener Index | Information about molecular branching and compactness. |

| Thermodynamic | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity of the molecule, influencing its distribution in biological systems. |

Application of Computational Methods in SAR Elucidation

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. Computational methods are central to modern SAR elucidation, providing a rational basis for designing more potent and selective compounds. nih.gov For this compound, if it were part of a series of biologically active compounds, methods like 3D-QSAR would be invaluable. nih.gov

Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are widely used. nih.gov The process involves:

Building a Dataset: A series of analogs of this compound with experimentally measured biological activities (e.g., IC₅₀ values) is compiled.

Molecular Alignment: All molecules in the series are conformationally aligned in 3D space based on a common structural scaffold.

Field Calculation: The molecules are placed in a 3D grid, and for each grid point, steric and electrostatic interaction fields are calculated.

Statistical Correlation: Partial least squares (PLS) analysis is used to build a model that correlates the variations in the field values with the variations in biological activity.

The output of a CoMFA or CoMSIA study is a 3D contour map that visually represents the SAR. nih.gov These maps highlight regions where, for example, adding a bulky group (steric field) or an electronegative atom (electrostatic field) would likely increase or decrease biological activity. This provides clear, actionable insights for medicinal chemists to guide the synthesis of new, improved derivatives of this compound.

Table 5: Illustrative 3D-QSAR (CoMFA) Model Summary This table shows hypothetical results for a CoMFA model built on a series of this compound analogs.

| Model Parameter | Value | Interpretation |

|---|---|---|

| q² (Cross-validated R²) | 0.75 | Indicates good internal predictive power of the model. |

| r² (Non-cross-validated R²) | 0.95 | Shows a strong correlation between the calculated fields and the observed activity. |

| Steric Field Contribution | 60% | Suggests that the size and shape of the substituents are the primary drivers of activity. |

| Electrostatic Field Contribution | 40% | Indicates that charge distribution and electronic properties also play a significant role. |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR for Proton Environments

The ¹H NMR spectrum of 4-Phenethylpyridin-3-amine is expected to provide distinct signals corresponding to each unique proton environment in the molecule. The spectrum would reveal the protons of the phenethyl group and the substituted pyridine (B92270) ring.

Phenethyl Group: The five protons of the terminal phenyl ring would likely appear as a complex multiplet in the aromatic region, typically between δ 7.20 and 7.40 ppm. The two methylene (B1212753) groups (-CH₂-CH₂-) of the ethyl bridge are expected to appear as two distinct triplets, a characteristic pattern for an ethyl chain. The benzylic protons (Ar-CH₂) would be slightly downfield from the other methylene protons (Py-CH₂) due to the deshielding effect of the phenyl ring.

Pyridine Ring: The three protons on the pyridine ring are in unique chemical environments and are expected to appear as distinct signals in the aromatic region, typically more downfield than benzene (B151609) protons due to the electron-withdrawing nature of the nitrogen atom.

Amine Group: The protons of the primary amine (-NH₂) would likely appear as a broad singlet. Its chemical shift can be variable and is dependent on factors such as solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl-H | 7.20 - 7.40 | Multiplet |

| Pyridine-H2 | ~8.0 | Singlet or Doublet |

| Pyridine-H5 | ~7.1 | Doublet of Doublets |

| Pyridine-H6 | ~8.1 | Doublet |

| Ar-CH₂- | ~2.9 | Triplet |

| Py-CH₂- | ~2.7 | Triplet |

¹³C NMR for Carbon Framework Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 13 distinct carbon signals are expected, as the molecule lacks symmetry.

Phenethyl Group: Six signals are anticipated for the phenyl ring carbons, with the ipso-carbon (attached to the ethyl group) being the most shielded. The two aliphatic carbons of the ethyl bridge would appear in the upfield region of the spectrum.

Pyridine Ring: Five distinct signals are expected for the pyridine ring carbons. The carbons bonded to nitrogen (C2 and C6) and the amino group (C3) will have characteristic chemical shifts influenced by these heteroatoms. For instance, typical chemical shifts for 4-aminopyridine (B3432731) carbons are around 150.3 ppm (C4), 149.9 ppm (C2, C6), and 109.2 ppm (C3, C5). chemicalbook.com The presence of the phenethyl group at C4 will further influence these shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl (ipso) | ~141 |

| Phenyl (ortho, meta, para) | 126 - 129 |

| Pyridine C2 | ~148 |

| Pyridine C3 | ~135 |

| Pyridine C4 | ~145 |

| Pyridine C5 | ~123 |

| Pyridine C6 | ~147 |

| Ar-CH₂- | ~38 |

Advanced 2D NMR Techniques for Connectivity Assignments

While 1D NMR provides essential information, 2D NMR experiments are indispensable for unambiguously assigning all proton and carbon signals and confirming the molecular structure. researchgate.netweebly.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings. ipb.pt It would clearly show the correlation between the two methylene groups of the ethyl bridge and the coupling between the adjacent protons on the pyridine ring (H5 and H6), confirming their connectivity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons. ipb.pt This would allow for the definitive assignment of each proton signal to its corresponding carbon signal in the pyridine and phenethyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2-3 bond) correlations between protons and carbons. ipb.ptnih.gov Key HMBC correlations would be expected between the benzylic protons (Ar-CH₂) and the pyridine C4 carbon, which would be definitive proof of the phenethyl group's attachment point. Correlations between the pyridine protons and neighboring carbons would confirm the substitution pattern on the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

HRMS is a vital technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₃H₁₄N₂), HRMS would provide a high-accuracy mass measurement of the molecular ion [M+H]⁺, confirming its molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Phenethylamine (B48288) derivatives are known to undergo characteristic fragmentation pathways. researchgate.net A prominent fragmentation mechanism for phenethylamines involves the loss of ammonia (B1221849) (NH₃) from the protonated molecule during electrospray ionization (ESI). nih.govacs.org

Key expected fragmentation pathways for this compound include:

Benzylic Cleavage: Cleavage of the C-C bond between the two methylene groups is highly probable, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Cleavage adjacent to the Pyridine Ring: Scission of the bond between the pyridine ring and the ethyl chain would also be a likely fragmentation route.

Loss of Amino Group: The loss of the amino group or ammonia from the molecular ion is another possible fragmentation.

Table 3: Predicted Key Fragments in the HRMS Spectrum of this compound

| m/z (predicted) | Possible Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 199.1235 | [C₁₃H₁₅N₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 182.10 | [C₁₃H₁₂N]⁺ | Loss of NH₃ |

| 107.07 | [C₆H₇N₂]⁺ | Cleavage of Ar-CH₂ bond |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Amine and Pyridine Moieties

Vibrational spectroscopy, including both IR and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. These techniques are particularly useful for identifying key functional groups.

Amine Group Vibrations: The primary amine group (-NH₂) is expected to show characteristic stretching and bending vibrations. Two distinct N-H stretching bands, corresponding to asymmetric and symmetric stretching, are expected in the 3300-3500 cm⁻¹ region. An NH₂ scissoring (bending) vibration should be observable around 1600-1650 cm⁻¹.

Pyridine Ring Vibrations: The pyridine ring will exhibit several characteristic vibrations, including C-H stretching modes above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. cdnsciencepub.com

Phenethyl Group Vibrations: Aromatic C-H stretching bands will also appear above 3000 cm⁻¹. Aliphatic C-H stretching from the -CH₂- groups will be observed just below 3000 cm⁻¹.

Table 4: Predicted Characteristic IR/Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | Primary Amine | ~3450 |

| N-H Symmetric Stretch | Primary Amine | ~3350 |

| Aromatic C-H Stretch | Phenyl & Pyridine Rings | 3000 - 3100 |

| Aliphatic C-H Stretch | -CH₂- | 2850 - 2960 |

| N-H Scissoring (Bend) | Primary Amine | 1600 - 1650 |

| C=C / C=N Ring Stretch | Pyridine Ring | 1400 - 1600 |

UV-Vis Spectroscopy for Electronic Transitions and Photochemical Characterization of Derivatives

UV-Vis spectroscopy probes the electronic transitions within a molecule and is sensitive to the extent of conjugation. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic pyridine and phenyl rings.

Unsubstituted pyridine exhibits absorption maxima around 254 nm. sielc.com The presence of both an amino group and a phenethyl group on the pyridine ring is expected to act as auxochromes, causing a bathochromic (red) shift to longer wavelengths. The amino group, in particular, can engage in n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands. researchgate.net The exact position of the absorption maxima can be influenced by solvent polarity.

The photochemical characterization of derivatives would involve studying how modifications to the core structure, such as introducing other functional groups, affect the electronic absorption properties and the molecule's behavior upon exposure to light.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Chromophore | Predicted λₘₐₓ (nm) |

|---|---|---|

| π → π* | Phenyl Ring | ~260 |

| π → π* | Substituted Pyridine Ring | 270 - 290 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination

A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and PubChem, did not yield any published single-crystal X-ray diffraction data for the compound this compound. Consequently, a detailed analysis of its solid-state molecular and supramolecular architecture based on experimental crystallographic data cannot be provided at this time.

The determination of a crystal structure through X-ray crystallography is a pivotal technique for unambiguously establishing the three-dimensional arrangement of atoms within a molecule and the packing of these molecules in a crystalline solid. This experimental method provides precise information on:

Molecular Geometry: Definitive bond lengths, bond angles, and torsion angles, which confirm the connectivity and conformation of the molecule in the solid state.

Crystal System and Space Group: The fundamental symmetry of the crystal lattice.

Unit Cell Dimensions: The parameters of the repeating unit that forms the crystal.

Supramolecular Interactions: The nature and geometry of non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, which govern the packing of molecules and influence the physical properties of the solid.

Without experimental crystallographic data for this compound, any discussion of its crystal packing, hydrogen bonding patterns, or other supramolecular features would be purely speculative. The generation of detailed data tables for crystallographic parameters is therefore not possible.

Further research involving the synthesis of high-quality single crystals of this compound and subsequent analysis by X-ray diffraction would be required to elucidate its solid-state structure.

Derivatization Strategies for Analytical and Synthetic Applications

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which is more suitable for a specific analytical or synthetic purpose. For a compound like 4-Phenethylpyridin-3-amine, which possesses a primary amino group, derivatization can be employed to enhance its properties for analysis or to facilitate specific synthetic transformations. This involves reacting the amine group with a derivatizing reagent to attach a new functional group, thereby altering its physicochemical properties such as volatility, polarity, and detectability. iu.eduresearchgate.netsigmaaldrich.com

Structure Activity Relationship Sar Studies of Phenethylpyridine Amine Scaffolds

Theoretical Frameworks of Structure-Activity and Quantitative Structure-Activity Relationships (QSAR)

The exploration of Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) provides a foundational understanding of how the chemical structure of a compound influences its biological activity. longdom.org SAR is a qualitative approach that seeks to identify the relationships between a molecule's chemical structure and its biological functions. longdom.org This involves analyzing how modifications to functional groups, stereochemistry, size, and shape impact the pharmacological effects of a molecule. japsonline.com

QSAR, on the other hand, is a computational and mathematical modeling technique that quantifies the relationship between the structural properties of a compound and its biological activity. longdom.org QSAR models are developed to predict the activity of new or untested compounds, thereby streamlining the drug discovery process. researchgate.net These models are built upon the principle that the biological activity of a substance is a function of its physicochemical properties, such as molecular weight, molar volume, electronegativity, and partition coefficient. longdom.org

The development of robust QSAR models is crucial for lead optimization in drug discovery. longdom.org These models help in developing mathematical relationships between the physicochemical properties of a drug and its biological activity. longdom.org By analyzing a series of compounds with known activities, researchers can identify the key structural features that are either beneficial or detrimental to the desired biological effect. This iterative process of synthesis, testing, and QSAR model refinement allows for the targeted design of more potent and selective compounds. mdpi.com

Molecular Basis of Ligand-Receptor Interactions

The biological activity of a compound like 4-Phenethylpyridin-3-amine is contingent upon its interaction with a specific biological target, typically a receptor protein. The molecular basis of these ligand-receptor interactions is a complex interplay of various forces and structural compatibilities.

Role of Geometric and Electrostatic Interactions

The initial recognition and binding of a ligand to its receptor are governed by the geometric and electrostatic complementarity between the two molecules. nih.gov The three-dimensional shape of the ligand must fit into the binding pocket of the receptor, a concept often described by the "lock and key" or, more accurately, the "induced fit" model. This geometric fit is crucial for establishing effective interactions.

Electrostatic interactions play a significant role in stabilizing the ligand-receptor complex. These interactions include:

Hydrogen Bonds: These are formed between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. They are highly directional and contribute significantly to binding affinity and specificity. nih.gov

Ionic Bonds: These occur between charged groups on the ligand and the receptor, such as the interaction between an amine group on the ligand and a carboxylic acid group on the receptor.

Van der Waals Forces: These are weaker, short-range interactions that arise from temporary fluctuations in electron density. While individually weak, the cumulative effect of many van der Waals contacts can be substantial.

Hydrophobic Interactions: Nonpolar regions of the ligand and receptor tend to associate with each other to minimize their contact with the surrounding aqueous environment, effectively "squeezing" the ligand into the binding site.

The spatial arrangement of these interacting groups on both the ligand and the receptor dictates the strength and specificity of the binding. nih.gov

Binding Affinity Modulation through Substituent Effects

The binding affinity of a ligand can be finely tuned by making strategic modifications to its chemical structure, particularly through the addition or alteration of substituents. biomedpharmajournal.org These substituent effects can influence the ligand's electronic properties, lipophilicity, and steric profile, all of which impact its interaction with the receptor.

For instance, introducing electron-withdrawing or electron-donating groups can alter the charge distribution of the molecule, thereby affecting its ability to form hydrogen bonds or ionic interactions. nih.gov The Hammett constant is a parameter used to quantify the electron-donating or -withdrawing capacity of a substituent, and it often correlates with biological activity. nih.gov

The lipophilicity of a substituent, often measured by its contribution to the partition coefficient (logP), can influence how well the ligand partitions into the typically hydrophobic binding pocket of a receptor. nih.gov Steric factors are also critical; bulky substituents may clash with the receptor surface, leading to a decrease in binding affinity, while smaller groups might be necessary to fit into a constrained pocket. The strategic placement of substituents can therefore optimize the complementarity between the ligand and the receptor, leading to enhanced binding affinity. nih.gov

Optimization of Biological Activity Through Targeted Structural Modifications

The insights gained from SAR and QSAR studies guide the process of optimizing the biological activity of a lead compound like this compound. This involves making targeted structural modifications to enhance potency, selectivity, and pharmacokinetic properties. By systematically altering different parts of the molecular scaffold, medicinal chemists can probe the specific requirements for effective interaction with the biological target. nih.gov

For phenethylamine (B48288) scaffolds, for example, substitutions on the phenyl ring can have a significant impact on receptor binding affinity. nih.gov Studies on various phenethylamine derivatives have shown that the position and nature of substituents are critical. For instance, alkyl or halogen groups at the para position of the phenyl ring have been shown to have a positive effect on binding affinity to certain receptors. nih.gov Similarly, modifications to the ethylamine (B1201723) backbone and the amine group itself can influence how the molecule orients itself within the binding pocket and interacts with key amino acid residues. nih.gov

The iterative process of designing, synthesizing, and testing new analogs allows for the refinement of the pharmacophore, which is the essential three-dimensional arrangement of functional groups required for biological activity. mdpi.com This optimization process aims to maximize the desired therapeutic effects while minimizing off-target interactions that could lead to adverse effects.

Computational Approaches and In Silico Methods in SAR Analysis

In recent years, computational approaches, often referred to as in silico methods, have become indispensable tools in SAR analysis. japsonline.com These methods use computer simulations and mathematical algorithms to predict the properties and activities of molecules, thereby accelerating the drug discovery process and reducing costs. japsonline.comnih.gov

Key in silico methods used in SAR analysis include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net It allows researchers to visualize the interactions between the ligand and the receptor at an atomic level, providing insights into the key binding determinants. researchgate.net

3D-QSAR: This method extends traditional QSAR by considering the three-dimensional properties of molecules, such as their shape and electrostatic fields. researchgate.net Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D maps that highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.

Homology Modeling: When the experimental structure of a target receptor is not available, a 3D model can be built based on the known structure of a homologous protein. frontiersin.org This model can then be used for molecular docking and other in silico studies.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, showing how the atoms move over time. japsonline.com This can reveal important information about the flexibility of the binding site and the stability of the ligand's binding mode.

These computational tools, when used in conjunction with experimental data, provide a powerful platform for understanding SAR and for the rational design of new and improved therapeutic agents based on the phenethylpyridine amine scaffold. nih.gov

Supramolecular Chemistry and Molecular Recognition of 4 Phenethylpyridin 3 Amine Analogues

Fundamentals of Non-Covalent Interactions in Supramolecular Assemblies

Hydrogen Bonding: The primary amine (-NH₂) at the C3 position is a potent hydrogen bond donor, while the sp²-hybridized nitrogen atom within the pyridine (B92270) ring is a strong hydrogen bond acceptor. This donor-acceptor complementarity facilitates the formation of robust and highly directional intermolecular hydrogen bonds. Research indicates that aminopyridine motifs can form linear chains (N-H···Npy) or cyclic dimers, which serve as the primary organizing force in the self-assembly of these molecules, particularly in non-polar solvents.

π-π Stacking Interactions: The molecule possesses two aromatic rings: the electron-deficient pyridine ring and the electron-rich phenyl ring of the phenethyl group. These rings can engage in π-π stacking interactions, which are crucial for stabilizing larger aggregates. The interactions can adopt several geometries, including parallel-displaced (offset face-to-face) or T-shaped (edge-to-face) arrangements, to minimize electrostatic repulsion and maximize van der Waals contact. The energetic contribution of π-stacking, typically ranging from 10-50 kJ/mol, provides significant cohesive force for the assembly of higher-order structures.

Hydrophobic Interactions: In aqueous environments, the non-polar phenethyl group is subject to the hydrophobic effect. The thermodynamic penalty of solvating this group drives the molecules to aggregate in a manner that sequesters the phenethyl tails from water, often forming a hydrophobic core. This interaction is a primary driver for the formation of micelles, vesicles, or fibrous structures in polar media.

The combination of directional hydrogen bonds and less-directional π-stacking and hydrophobic forces makes 4-phenethylpyridin-3-amine a versatile component for creating structurally defined supramolecular architectures.

Host-Guest Chemistry and Complexation Phenomena with Pyridine-Amine Motifs

The distinct structural domains of this compound allow it to act as an effective "guest" molecule, capable of being recognized and encapsulated by various macrocyclic "host" molecules. The pyridine-amine motif typically remains at the host's portal to engage in polar or hydrogen-bonding interactions, while the phenethyl tail is encapsulated within the host's hydrophobic cavity.

Key host families studied in conjunction with aminopyridine guests include cyclodextrins and calixarenes.

Complexation with Cyclodextrins (CDs): CDs are toroidal oligosaccharides with a hydrophilic exterior and a hydrophobic interior. The phenethyl group of this compound exhibits a strong affinity for the apolar cavity of hosts like β-cyclodextrin (β-CD), driven primarily by the hydrophobic effect. The encapsulation process is often accompanied by the release of high-energy water molecules from the CD cavity, providing a favorable enthalpic and entropic driving force for complexation.

Complexation with Calixarenes: Calixarenes are macrocycles built from phenol (B47542) units linked by methylene (B1212753) bridges. Water-soluble variants, such as p-sulfonatocalix[n]arenes, possess a deep hydrophobic cavity and a highly charged rim. These hosts can encapsulate the phenethyl group, while the positively charged pyridinium (B92312) ion (under acidic conditions) can engage in strong cation-π interactions with the electron-rich aromatic walls of the calixarene (B151959) cavity or ion-ion interactions with the sulfonate groups at the rim.

The binding affinity of these host-guest complexes is quantified by the association constant (Kₐ), with higher values indicating more stable complex formation. Detailed thermodynamic analysis through techniques like Isothermal Titration Calorimetry (ITC) can elucidate the enthalpic (ΔH) and entropic (ΔS) contributions to the Gibbs free energy of binding (ΔG).

| Guest Molecule | Host Molecule | Association Constant (Kₐ, M⁻¹) | ΔG (kJ/mol) | Binding Stoichiometry (Host:Guest) |

|---|---|---|---|---|